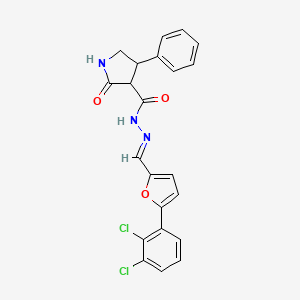

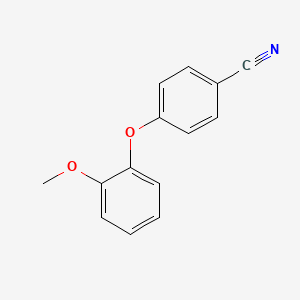

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

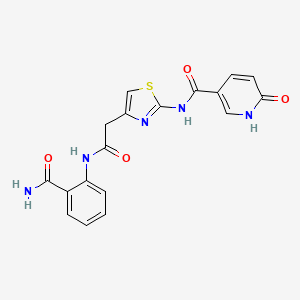

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for various types of cancer and autoimmune diseases.

Aplicaciones Científicas De Investigación

Neuroleptic Activity

Research has shown that derivatives related to "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" exhibit potent neuroleptic activity. For instance, compounds designed as potential neuroleptics were found to significantly inhibit stereotyped behavior induced by apomorphine in rats, indicating a good correlation between structure and activity. Particularly, certain benzamides have been identified as more active than linear counterparts, suggesting their potential as potent drugs with fewer side effects for the treatment of psychosis (Iwanami et al., 1981).

Anticancer Activity

Compounds with the structural motif of "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" have been explored for their anticancer activity. Notably, derivatives have shown significant antitumor activity in vivo, promising as anticancer drugs. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was found to inhibit HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, which highlights its potential as an anticancer drug (Zhou et al., 2008).

Antimicrobial Activity

The structural framework of "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" has been adapted to generate compounds with potent antimicrobial activity. New derivatives were synthesized and showed promising antibacterial and antifungal activities against a range of pathogens. This suggests their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Incerti et al., 2017).

Antipsychotic Properties

Research into "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" related compounds has also extended into their antipsychotic properties. Certain derivatives were found to bind with high affinity to human dopamine D4 and 5-HT2A receptors, displaying selectivity over other receptors. This high affinity and selectivity suggest their potential use in the development of new antipsychotic medications with fewer side effects (Arora et al., 2005).

Propiedades

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c25-22(18-10-8-17(9-11-18)19-12-14-26-16-19)23-15-21-7-4-13-24(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,16,21H,4,7,13,15H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLCRHVPTDRICC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399425.png)

![Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2399426.png)

![3-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2399427.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2399430.png)

![Sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate](/img/structure/B2399431.png)

![4,5-dichloro-N-[(2-chlorophenyl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2399444.png)